molecular formula C20H17BrN2O4S B3449103 N-(4-bromophenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide

N-(4-bromophenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide

Cat. No. B3449103
M. Wt: 461.3 g/mol
InChI Key: VZVHFDJGLUHHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide, also known as BMS-911543, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has shown promising results in various preclinical studies.

Mechanism of Action

N-(4-bromophenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide exerts its pharmacological effects by inhibiting the activity of JAK enzymes, which play a crucial role in the regulation of immune responses. By inhibiting these enzymes, this compound can modulate the activity of cytokines and other signaling pathways, leading to the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in various preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the proliferation of immune cells, such as T cells and B cells. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide has several advantages for use in laboratory experiments. It has a well-characterized mechanism of action and has been extensively studied in preclinical models. Additionally, it has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of this compound is its selectivity for JAK enzymes, which may limit its therapeutic applications in certain disease states.

Future Directions

There are several potential future directions for research on N-(4-bromophenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide. One area of interest is the development of more selective JAK inhibitors that can target specific isoforms of these enzymes. Additionally, this compound may have potential applications in other disease states, such as cancer and fibrosis. Further studies are needed to fully explore the therapeutic potential of this compound.

Scientific Research Applications

N-(4-bromophenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have potent inhibitory activity against several kinases, including the Janus kinase (JAK) family of enzymes. This makes it a potential candidate for the treatment of various autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c1-27-18-11-9-17(10-12-18)23-28(25,26)19-4-2-3-14(13-19)20(24)22-16-7-5-15(21)6-8-16/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVHFDJGLUHHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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